![molecular formula C22H15NO3S B12809610 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone CAS No. 3929-79-1](/img/structure/B12809610.png)
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone is a chemical compound with the molecular formula C22H15NO3S. It is known for its unique structure, which includes a dibenzo[a,h]phenothiazine core with an ethanone group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone typically involves the oxidation of dibenzo[a,h]phenothiazine derivatives. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more efficient and scalable. The use of catalysts to enhance the reaction rate and yield is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its parent dibenzo[a,h]phenothiazine form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dibenzo[a,h]phenothiazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes, affecting metabolic pathways and cellular functions. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[a,h]phenothiazine: The parent compound, which lacks the ethanone group and the dioxido functionality.
Phenothiazine: A simpler structure with similar aromatic properties but different functional groups.
Sulfur-containing heterocycles: Compounds with similar sulfur-containing ring structures but different substituents.
Uniqueness
1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone stands out due to its unique combination of the dibenzo[a,h]phenothiazine core and the ethanone group, along with the dioxido functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
3929-79-1 |
|---|---|
Molecular Formula |
C22H15NO3S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaen-13-yl)ethanone |
InChI |
InChI=1S/C22H15NO3S/c1-14(24)23-19-12-10-16-7-3-5-9-18(16)22(19)27(25,26)20-13-11-15-6-2-4-8-17(15)21(20)23/h2-13H,1H3 |
InChI Key |
HMZGPLZRACMDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C3=CC=CC=C3C=C2)S(=O)(=O)C4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


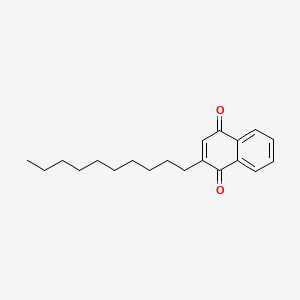
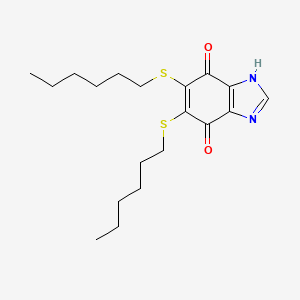



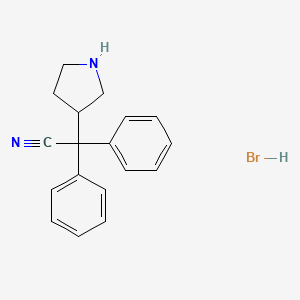
![1-{[Acetyl(4-methylphenyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B12809578.png)
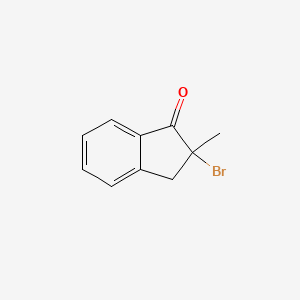
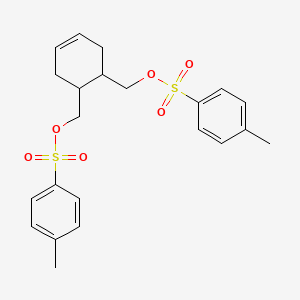
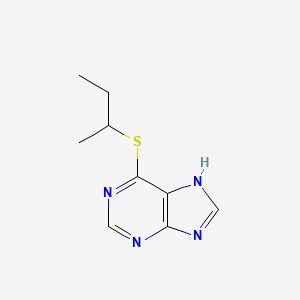
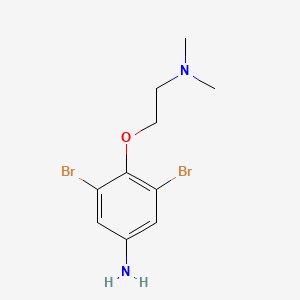

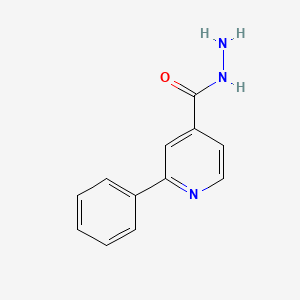
![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
